Isoxazole, 5-(2-methoxy-2,2-diphenylethyl)-3-methyl-

Description

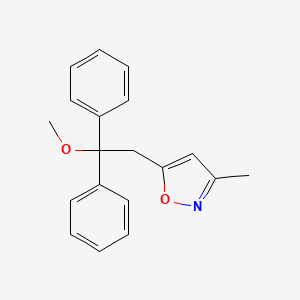

The compound "Isoxazole, 5-(2-methoxy-2,2-diphenylethyl)-3-methyl-" is a synthetic isoxazole derivative characterized by a 3-methyl substituent on the heterocyclic ring and a bulky 2-methoxy-2,2-diphenylethyl group at the 5-position. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications . While direct data on this specific compound are absent in the provided evidence, its structural features can be inferred from analogous isoxazole derivatives:

Properties

CAS No. |

61449-21-6 |

|---|---|

Molecular Formula |

C19H19NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

5-(2-methoxy-2,2-diphenylethyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C19H19NO2/c1-15-13-18(22-20-15)14-19(21-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |

InChI Key |

ZITWVAHPROOLFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Intramolecular Nitrile Oxide Cycloaddition (INOC)

One efficient method for synthesizing bicyclic and substituted isoxazoles involves intramolecular nitrile oxide cycloaddition. This method starts from nitroalkane derivatives tethered to alkynes or allyl groups, which upon treatment with bases and dehydrating agents, generate nitrile oxides in situ. These intermediates undergo cycloaddition to form the isoxazole ring system with high regioselectivity and yields.

- For example, treatment of dimethyl 2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1-yl)malonates with potassium tert-butoxide and 2,4,6-trichlorobenzoyl chloride at low temperature (-78 °C) leads to bicyclic isoxazole products in yields around 65% after 24 hours.

- Optimization studies identified 1,8-diazabicycloundec-7-ene (DBU) as a superior base for this transformation.

- The reaction mechanism involves formation of benzoylnitronate intermediates that act as 1,3-dipoles undergoing intramolecular cycloaddition to yield the isoxazole ring.

This approach can be adapted to introduce complex substituents such as the 2-methoxy-2,2-diphenylethyl group at the 5-position by appropriate design of the nitroalkane precursor.

Condensation Reactions with Hydroxylamine Derivatives

Condensation of β-oxoesters or β-oxodithioesters with hydroxylamine hydrochloride under acidic or neutral conditions is a classical route to 3,5-disubstituted isoxazoles. This method is applicable for introducing methyl groups at the 3-position and bulky substituents at the 5-position.

- For instance, β-oxodithioesters react with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid at 90 °C for 2–10 hours to yield 3-methyl-5-aryl isoxazoles.

- The presence of acetic acid is critical for ring closure and isoxazole formation.

- This method allows for the incorporation of complex alkoxy substituents such as the 2-methoxy-2,2-diphenylethyl group by using appropriately substituted β-oxo precursors.

Cycloisomerization of Alkynyl Oximes

Cycloisomerization of alkynyl oximes promoted by Lewis acids such as boron trifluoride etherate is a modern and efficient method to synthesize substituted isoxazoles.

- Alkynyl-O-methyl oximes react with aryl acetals in the presence of boron trifluoride etherate and acetonitrile at room temperature to undergo intramolecular 5-endo cyclization, forming 4-substituted isoxazoles.

- This method can be tailored to introduce the 2-methoxy-2,2-diphenylethyl substituent by selecting suitable aryl acetals and alkynyl oxime precursors.

- The reaction proceeds rapidly (10–15 minutes) and provides high yields of the isoxazole products.

Other Relevant Methods

- Copper-catalyzed 1,3-dipolar cycloaddition of nitrile oxides generated from imidoyl chlorides with terminal alkynes is another route to isoxazoles, which can be adapted for complex substituents.

- Chlorinative cyclization using N-chlorosuccinimide and trimethylsilyl chloride can yield chloro-substituted isoxazoles, which may serve as intermediates for further functionalization to introduce methoxy-diphenylethyl groups.

- Diarylisoxazole sulfonamide compounds have been prepared by contacting deoxybenzoin derivatives with secondary amines and hydroxylamine sources, indicating the versatility of hydroxylamine chemistry in isoxazole synthesis.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Substituent Introduction Capability | Yield Range | Notes |

|---|---|---|---|---|

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Nitroalkane precursors, potassium tert-butoxide, Yamaguchi reagent, DBU, low temp (-78 °C) | Suitable for complex 5-substituents like 2-methoxy-2,2-diphenylethyl | ~65% | High regioselectivity, requires careful base and reagent choice |

| Condensation with Hydroxylamine | β-oxodithioesters, hydroxylamine hydrochloride, sodium acetate, acetic acid, 90 °C | Effective for 3-methyl and bulky 5-substituents | Moderate to high | Acidic conditions critical, classical and robust method |

| Cycloisomerization of Alkynyl Oximes | Alkynyl-O-methyl oximes, aryl acetals, boron trifluoride etherate, RT | Allows rapid formation of substituted isoxazoles | High | Mild conditions, fast reaction time |

| Copper-catalyzed 1,3-Dipolar Cycloaddition | Imidoyl chlorides, terminal alkynes, CuSO4, sodium ascorbate | Versatile for various substituents | High | Requires copper catalyst, adaptable to diverse substrates |

| Chlorinative Cyclization | N-chlorosuccinimide, trimethylsilyl chloride, nitromethane | Intermediate formation for further substitution | Moderate | Useful for halogenated intermediates |

Research Findings and Optimization Notes

- The choice of base is critical in intramolecular cycloaddition reactions; DBU has been identified as optimal for high yields and selectivity.

- Dehydrating agents such as 2,4,6-trichlorobenzoyl chloride facilitate nitrile oxide formation and cyclization.

- Acidic conditions promote ring closure in condensation reactions, with acetic acid being essential for isoxazole ring formation from β-oxo precursors.

- Lewis acid catalysis enables mild and rapid cycloisomerization, preserving sensitive substituents like methoxy and diphenyl groups.

- Copper-catalyzed cycloadditions provide a versatile platform for introducing diverse substituents, including bulky and functionalized groups.

- The synthetic route must be tailored to the stability and reactivity of the 2-methoxy-2,2-diphenylethyl substituent to avoid side reactions or decomposition.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

The isoxazole ring participates in microwave-assisted 1,3-dipolar cycloaddition reactions with nitrile oxides or alkenes. For example:

-

Reaction with Methyl Acrylate : In methanol under microwave irradiation (200 W, 180°C, 5–10 min), the compound reacts with methyl acrylate to form isoxazoline derivatives. A representative product, methyl-5-(3-methoxy-3-oxopropyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxylate , is synthesized in 70% yield .

-

Catalysts : Diacetoxyiodobenzene (DIB) is critical for regioselectivity and accelerating cycloaddition kinetics .

| Substrate | Conditions | Product Yield | Reference |

|---|---|---|---|

| Methyl acrylate | 200 W MW, 180°C, 5–10 min | 70% | |

| Benzyl oximes | DIB, MeOH, 25°C, 4 h | 65–78% |

Electrophilic Substitution Reactions

The electron-rich nitrogen atom in the isoxazole ring facilitates electrophilic attacks at the C4 position :

-

Nitration : Reacts with nitric acid/sulfuric acid mixtures to introduce nitro groups. Substitution occurs preferentially at C4 due to steric hindrance from the 5-(2-methoxy-2,2-diphenylethyl) group .

-

Halogenation : Chlorination with SO₂Cl₂ or bromination with NBS yields 4-halogenated derivatives.

Nucleophilic Additions

The oxygen atom in the isoxazole ring engages in nucleophilic reactions:

Reductive Cleavage

Catalytic hydrogenation (H₂/Pd-C) selectively cleaves the N–O bond of the isoxazole ring, yielding γ-lactam derivatives . For example:

-

Product : 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid is formed in 44% yield after reductive cleavage and subsequent lactonization .

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | MeOH, 25°C, 12 h | γ-Lactone carboxylic acid | 44% | |

| Mo(CO)₆ | DCM, Boc-protection | β-Alkylated γ-ketones (dr >95:5) | 85–93% |

Oxidative Transformations

-

Epoxidation : The allylic position adjacent to the isoxazole ring reacts with m-CPBA to form epoxides, though steric hindrance from diphenylethyl groups reduces yields .

-

Furoxan Formation : Under strong oxidants (e.g., HNO₃), nitro derivatives dimerize to furoxans, though this pathway is minor for the target compound .

Functionalization of the Methoxy Group

The 2-methoxy substituent undergoes demethylation with BBr₃ to yield phenolic derivatives, which are further functionalized via:

-

Acylation : Acetic anhydride/pyridine forms acetates.

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Isoxazole derivatives, including 5-(2-methoxy-2,2-diphenylethyl)-3-methyl-, have been investigated for their anticancer properties. Research indicates that certain isoxazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives have shown effectiveness against prostate cancer (PC-3) and lung cancer (NCI-H460) cell lines, with some compounds demonstrating IC50 values in the low micromolar range .

Analgesic and Anti-inflammatory Properties

Studies have highlighted the analgesic and anti-inflammatory potential of isoxazole derivatives. For example, compounds with specific substitutions on the phenyl ring demonstrated significant COX-2 inhibitory activity, making them promising candidates for developing anti-inflammatory medications . The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole ring can enhance potency and selectivity towards COX enzymes.

Neurotransmitter Modulation

Some isoxazole derivatives act as agonists for neurotransmitter receptors, impacting neurological pathways. This modulation offers potential therapeutic avenues for conditions such as depression and anxiety.

Agricultural Applications

Pesticidal Activity

Isoxazole compounds have been explored for their pesticidal properties. Their unique chemical structure allows them to interact with biological systems in pests effectively. Research shows that certain isoxazole derivatives exhibit insecticidal activity against common agricultural pests, which could lead to the development of new eco-friendly pesticides .

Material Science

Polymer Chemistry

The incorporation of isoxazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Isoxazole-containing polymers can exhibit improved resistance to heat and chemicals, making them suitable for various industrial applications .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PC-3 | 0.95 | Tubulin polymerization inhibition |

| Compound B | NCI-H460 | 0.75 | Apoptosis induction |

| Compound C | MCF-7 | 1.20 | COX-2 inhibition |

Table 2: Analgesic Activity of Isoxazole Derivatives

| Compound Name | COX Selectivity | Analgesic Activity | Reference |

|---|---|---|---|

| Compound D | COX-2 selective | Significant | |

| Compound E | Non-selective | Moderate | |

| Compound F | COX-1 selective | Low |

Case Studies

Case Study 1: Anticancer Isoxazoles

A series of novel isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles were synthesized and evaluated against multiple cancer cell lines using the MTT assay method. Compounds displayed potent anticancer activity comparable to standard chemotherapeutics like Cisplatin .

Case Study 2: Neurotransmitter Modulation

Research involving the synthesis of isoxazole derivatives revealed their potential as modulators of neurotransmitter receptors. These findings suggest that specific modifications to the isoxazole structure can enhance receptor affinity and efficacy in neurological applications.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-2,2-diphenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazole Derivatives

The following table compares key attributes of "Isoxazole, 5-(2-methoxy-2,2-diphenylethyl)-3-methyl-" with structurally analogous compounds:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The 3-methyl group in the target compound may enhance metabolic stability compared to unsubstituted isoxazoles, as seen in similar derivatives .

- The 5-(2-methoxy-2,2-diphenylethyl) group’s steric bulk could hinder binding to certain enzymes or receptors, contrasting with smaller 3-methoxyphenyl or methylphenyl groups in analogues .

Synthetic Pathways :

- AuCl₃-catalyzed cycloadditions are common for synthesizing 3,5-disubstituted isoxazoles . However, the target compound’s bulky substituent may require alternative methods, such as alkylation or Grignard reactions .

Solubility and Crystallinity: Bulky lipophilic groups (e.g., diphenylethyl) reduce aqueous solubility, as observed in compounds with complex alkyl chains . Crystallinity in analogues like 5-(3-methoxyphenyl)-3-phenylisoxazole is influenced by intermolecular interactions (e.g., C–H⋯π bonds), which may be less pronounced in the target compound due to steric hindrance .

Pharmacological Potential: While the target compound’s bioactivity is unreported, structurally related isoxazoles exhibit antifungal, antibacterial, and anti-inflammatory properties .

Biological Activity

Isoxazole derivatives, including Isoxazole, 5-(2-methoxy-2,2-diphenylethyl)-3-methyl- , are gaining attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological properties of this compound, supported by data tables and research findings.

Structural Overview

The compound Isoxazole, 5-(2-methoxy-2,2-diphenylethyl)-3-methyl- features a five-membered ring containing three carbon atoms and two nitrogen atoms. Its structure is characterized by a methoxy group and a diphenylethyl moiety at the 5-position and a methyl group at the 3-position. This unique configuration is believed to contribute to its biological efficacy.

Biological Activities

Isoxazole derivatives are known for a variety of biological activities, including:

- Anticancer Properties : Several studies have demonstrated that isoxazole compounds exhibit significant anticancer activity against various cancer cell lines.

- Antimicrobial Activity : Isoxazoles have shown effectiveness against bacterial strains, highlighting their potential as antimicrobial agents.

- Anticonvulsant Effects : Some derivatives have been investigated for their anticonvulsant properties in animal models.

- Anti-inflammatory Effects : Research indicates that certain isoxazole compounds can modulate inflammatory responses.

Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that isoxazole derivatives, including Isoxazole, 5-(2-methoxy-2,2-diphenylethyl)-3-methyl-, displayed potent cytotoxicity against human cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound was found to inhibit key signaling pathways associated with cancer progression.

- Antimicrobial Effects : Research conducted on various isoxazole derivatives revealed their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Neuropharmacological Studies : Investigations into the anticonvulsant properties of isoxazoles indicated that certain derivatives could significantly reduce seizure activity in rodent models. The neuroprotective effects were attributed to modulation of neurotransmitter systems.

The biological activities of Isoxazole, 5-(2-methoxy-2,2-diphenylethyl)-3-methyl- can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Isoxazoles may inhibit enzymes involved in tumor growth and inflammation.

- Receptor Modulation : The compound can act on neurotransmitter receptors, influencing excitatory and inhibitory signals in the nervous system.

Q & A

Q. What are the recommended synthesis protocols for 5-(2-methoxy-2,2-diphenylethyl)-3-methylisoxazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A general synthesis approach involves halogenation or alkylation of pre-functionalized isoxazole cores. For example, chlorination of isoxazole derivatives using N-chlorosuccinimide (NCS) in dichloromethane with catalytic N,N-dimethylformamide (DMF) under magnetic stirring at room temperature for 4–5 hours achieves moderate yields (~65%) . Optimization strategies include:

- Varying reaction temperatures (e.g., controlled reflux vs. ambient conditions).

- Screening catalysts (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.

- Purification via hot ethanol crystallization or column chromatography.

- Monitoring reaction progress with TLC or HPLC to identify intermediate phases .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR (¹H/¹³C): Compare chemical shifts with analogous isoxazole derivatives (e.g., 3-methyl-5-phenylisoxazole, δ 6.8–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1200 cm⁻¹ for methoxy groups).

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching).

- X-ray Crystallography : Resolve stereochemistry for chiral centers, if present .

- Elemental Analysis : Validate purity (>95% recommended for pharmacological studies) .

Q. What safety precautions are essential during handling and storage of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles. Use P95 respirators for particulate protection during prolonged exposure .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers).

- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Bioavailability Studies : Assess solubility (e.g., using shake-flask method) and logP values to predict membrane permeability. For example, similar isoxazole derivatives show low solubility (1.4E-3 g/L), necessitating formulation with co-solvents (e.g., DMSO/PEG) .

- Metabolic Profiling : Use LC-MS to identify metabolites in plasma/liver microsomes. Compare in vitro cytotoxicity (e.g., IC₅₀ in cancer cell lines) with in vivo efficacy in murine models .

- Dose Optimization : Adjust dosing regimens based on pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) to align in vitro potency with therapeutic thresholds .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases, GPCRs). Validate with co-crystallized ligands as references .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA).

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).

- Mutagenesis : Test key residues identified in docking (e.g., alanine scanning) .

Q. How can researchers address conflicting data in stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH for 24 hours; analyze degradation products via LC-MS.

- Thermal Stability : Heat at 40–60°C for 1 week; monitor decomposition with DSC/TGA .

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions. Apply Arrhenius equation to extrapolate shelf-life .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.